4-fluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O2/c22-17-9-7-16(8-10-17)21(25)23-14-19(20-6-3-13-26-20)24-12-11-15-4-1-2-5-18(15)24/h1-10,13,19H,11-12,14H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYPIXNIUJFWFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)C3=CC=C(C=C3)F)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the indoline moiety: Starting from an indole derivative, the indoline ring can be formed through reduction reactions.
Attachment of the furan ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling.
Formation of the benzamide core: The benzamide core can be synthesized by reacting a fluoro-substituted benzoyl chloride with an amine derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the indoline moiety.
Reduction: Reduction reactions could target the carbonyl group in the benzamide core.
Substitution: The fluoro group on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a furanone derivative, while reduction could produce a secondary amine.
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that compounds with similar structures to 4-fluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide exhibit significant anti-inflammatory activity. For instance, studies have shown that the introduction of electron-withdrawing groups like fluorine enhances the anti-inflammatory effects of related compounds by increasing their binding affinity to cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes .
Case Study : A study published in ACS Omega highlights the synthesis of novel COX-II inhibitors where derivatives similar to this compound showed considerable inhibition percentages against COX-II at varying concentrations .
Antiviral Activity
The compound's structure suggests potential antiviral properties. Research has indicated that indole-based compounds can inhibit viral replication by interfering with viral proteins or host cell pathways. The presence of the furan ring may also contribute to enhancing the antiviral efficacy through specific interactions with viral targets.
Case Study : A publication from MDPI discusses how certain indole derivatives demonstrated superior antiviral activity compared to standard medications like ribavirin, indicating that similar structures might be effective against viral strains .
Antimicrobial Effects
Compounds containing indole and furan moieties have been studied for their antimicrobial properties. The mechanism often involves disrupting bacterial cell walls or inhibiting essential metabolic pathways.
Case Study : Research has shown that derivatives of indoline and furan exhibit broad-spectrum antimicrobial activity against various pathogens, suggesting that this compound could have similar applications .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways or metabolic pathways.
Comparison with Similar Compounds
Key Observations:
Bioactivity: Compounds with quinoline or oxoindoline substituents () demonstrate kinase inhibition (IC₅₀ ~5–6 μM), suggesting that the indoline and furan groups in the target compound may confer similar activity .
Crystallographic Stability : Derivatives like 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide () exhibit robust hydrogen-bonded networks (e.g., N–H⋯O), which stabilize crystal lattices and influence solubility . The target compound’s indoline and furan groups may similarly engage in π-π stacking or C–H⋯F interactions.
Conformational Flexibility: The hydrazine-carbonothioyl derivative () shows significant torsional strain (−138.7°), whereas the thienylidene analog () adopts a near-planar geometry. This suggests that the ethyl linker in the target compound may balance rigidity and flexibility for receptor binding .
Research Findings and Implications
Functional Potential
- Medicinal Chemistry : The indoline moiety (common in kinase inhibitors) and fluorine’s electronegativity may enhance binding to ATP pockets or allosteric sites .
- Material Science : Crystallographic data from and highlight the role of fluorine and heterocycles in modulating intermolecular forces, which could be exploited in designing crystalline materials .
Biological Activity
4-Fluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various cell lines, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C22H22N2O2, with a molecular weight of 346.43 g/mol. The compound features a furan ring and an indolin moiety, which are critical for its biological activity.
Research indicates that compounds similar to this compound often exhibit their biological effects through various mechanisms:
- Inhibition of Cancer Cell Proliferation : The compound has been evaluated for its cytotoxic effects on several cancer cell lines.
- Targeting Specific Enzymatic Pathways : It may interact with specific enzymes or receptors involved in tumor growth and proliferation.
Efficacy Against Cancer Cell Lines
The compound has been tested against various cancer cell lines, demonstrating significant antiproliferative effects. The following table summarizes the IC50 values observed in different studies:
| Cell Line | IC50 (µM) | Reference Compound | IC50 Reference (µM) |
|---|---|---|---|
| MCF-7 | 0.65 | Doxorubicin | 0.79 |
| A549 | 0.11 | Combretastatin-A4 | 0.12 |
| HeLa | 1.47 | Tamoxifen | 15.63 |
| B16F10 | 0.76 | - | - |
These results indicate that the compound exhibits comparable or superior activity to established anticancer agents.
Structure-Activity Relationship (SAR)
The SAR studies highlight that modifications in the chemical structure significantly affect the biological activity:
- Electron Donating Groups (EDG) : The presence of EDGs enhances antiproliferative potency.
- Halogen Substitutions : Replacing EDGs with halogen atoms results in decreased activity, indicating the importance of electronic properties in drug design.
Case Studies
Recent studies have explored the potential of this compound in various contexts:
- Antitumor Activity : In a study involving MCF-7 cells, the compound demonstrated an IC50 value of 0.65 µM, indicating potent antitumor activity compared to traditional chemotherapeutics like doxorubicin .
- Mechanistic Insights : Further investigations into its mechanism revealed that it may induce apoptosis in cancer cells through caspase activation pathways, although detailed mechanistic studies are still ongoing .
- In Vivo Efficacy : Preliminary animal studies have shown promising results regarding tumor reduction and overall survival rates, suggesting potential for further development into therapeutic applications .
Q & A
Q. What are the optimal synthetic protocols for preparing 4-fluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide?
- Methodological Answer : The synthesis of structurally related fluorobenzamide derivatives often involves multi-step reactions. A typical approach includes:
Esterification : Reflux 4-fluorobenzoic acid with ethanol and catalytic H₂SO₄ to form ethyl 4-fluorobenzoate .
Hydrazide Formation : React the ester with hydrazine hydrate to yield 4-fluorobenzohydrazide .
Cyclization : Introduce indole and furan moieties via nucleophilic substitution or condensation. For example, phthalic anhydride can be used in acetic acid under reflux to form isoindoline derivatives, which may be adapted for indoline incorporation .
Purification steps (e.g., recrystallization from chloroform:methanol) and characterization (FT-IR, NMR) are critical to confirm product identity .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- FT-IR : Identify functional groups (e.g., amide C=O stretch at ~1670 cm⁻¹, aromatic C-H stretches) .
- NMR : Confirm proton environments (e.g., aromatic protons at δ 7.93–8.08 ppm in DMSO-d₆) and carbon assignments (e.g., C-F coupling at ~157 ppm) .
- Single-Crystal XRD : Resolve 3D structure and intermolecular interactions (e.g., hydrogen bonding patterns) .
Q. What strategies address solubility challenges in pharmacological assays for this compound?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMSO, DMF) or aqueous-organic mixtures (e.g., ethanol:water).
- Derivatization : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) without disrupting pharmacophores.
- Co-solvents/Cyclodextrins : Use β-cyclodextrin inclusion complexes to enhance aqueous solubility .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity .
- Molecular Docking : Simulate binding to target proteins (e.g., cyclooxygenase-2) using software like AutoDock Vina. Compare results with known COX-2 inhibitors (e.g., celecoxib analogs) .
- Pharmacophore Modeling : Identify key interaction sites (e.g., fluorine’s role in hydrophobic binding) .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR vs. XRD)?
- Methodological Answer :
- Dynamic Effects : NMR may average signals for flexible moieties (e.g., ethyl linker), while XRD captures static conformations. Perform variable-temperature NMR to detect rotational barriers .
- Crystallographic Disorder : If XRD shows positional disorder (e.g., furan ring), refine models with dual occupancy or constrained thermal parameters .
Q. What in vitro assays are suitable for evaluating its anti-inflammatory potential?
- Methodological Answer :
- COX-2 Inhibition : Use a fluorescence-based assay (e.g., Cayman Chemical Kit) to measure IC₅₀ values. Include indomethacin as a positive control .
- Cytokine Profiling : Quantify TNF-α/IL-6 suppression in LPS-stimulated macrophages via ELISA .
Q. How can Hirshfeld Surface Analysis elucidate intermolecular interactions in its crystal lattice?
- Methodological Answer :
- Generate Hirshfeld surfaces (CrystalExplorer) to visualize close contacts (e.g., C-H···O, π-π stacking).
- Quantify interaction contributions (e.g., H-bonding vs. van der Waals) using 2D fingerprint plots .
Data Interpretation & Optimization
Q. What statistical methods improve reaction yield optimization?
- Methodological Answer :
- Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize parameters (temperature, stoichiometry).
- ANOVA : Identify significant factors (e.g., reflux time) using JMP or Minitab .
Q. How can researchers validate HRMS discrepancies (e.g., observed vs. calculated m/z)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
